2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid
Overview
Description
2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first synthesized by glyoxal and ammonia . It has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid . The molecular weight of Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate, a similar compound, is 191.19 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Anticancer Potential
Researchers have synthesized a series of novel substituted benzimidazole derivatives, examining their antiproliferative effects against breast cancer cell lines. These compounds, including variants of benzimidazole carboxylic acids and esters, showed significant antiproliferative effects, suggesting their potential as lead compounds for developing more effective cancer therapeutics (Karthikeyan et al., 2017).
Antihypertensive Activity
Nonpeptide angiotensin II receptor antagonists, including derivatives of benzimidazole, have been prepared and shown to produce potent antihypertensive effects upon oral administration. This highlights the significance of the benzimidazole core in developing medications for hypertension management (Carini et al., 1991).
Corrosion Inhibition
Benzimidazole-based amino acid compounds have been synthesized and studied as inhibitors for steel corrosion in acidic solutions. These studies demonstrate the potential of benzimidazole derivatives as eco-friendly corrosion inhibitors, underscoring their importance in materials science and engineering (Yadav et al., 2015).
Antimicrobial and Antioxidant Activities
Benzimidazole derivatives have been evaluated for their antioxidant and antimicrobial activities. The synthesis and testing of these compounds contribute to the search for new therapeutic agents with potential applications in treating infections and oxidative stress-related conditions (Bassyouni et al., 2012).
Antiviral Research
Studies on benzimidazole derivatives have extended into antiviral research, with compounds being designed and tested for their efficacy against human rhinovirus. This research provides insights into developing new treatments for viral infections (Hamdouchi et al., 1999).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have various biological activities, suggesting they can have multiple effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole derivatives continue to be a promising area of research .
Properties
IUPAC Name |
2-amino-1-methylbenzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-7-3-2-5(8(13)14)4-6(7)11-9(12)10/h2-4H,1H3,(H2,10,11)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOAVGNNHULOSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663475 | |
Record name | 2-Amino-1-methyl-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90349-17-0 | |
Record name | 2-Amino-1-methyl-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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